Pheophytin b

Descripción general

Descripción

Pheophytin b is a chlorophyll derivative that lacks a central magnesium ion. It is produced from chlorophyll b by treatment with a weak acid, resulting in a dark bluish waxy pigment. This compound serves as an important intermediate in the electron transfer pathway of Photosystem II in plants, playing a crucial role in the photosynthetic process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pheophytin b can be prepared from plant extracts through a selective modification process. The plant extract containing both pheophytin a and b, along with other components such as carotenoids and lipids, is treated with a mild reductant like tert-butylamine borane. This induces selective reduction of the C7-formyl group of this compound, leaving other carbonyl moieties unaffected. The resulting compound, 7-hydroxymethyl-pheophytin b, is then separated from intact pheophytin a by silica gel column chromatography. Pure this compound is obtained by oxidizing 7-hydroxymethyl-pheophytin b with pyridinium chlorochromate .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by chromatographic isolation. The process is optimized to increase the polarity of the pigment, facilitating easier separation and purification .

Análisis De Reacciones Químicas

Types of Reactions: Pheophytin b undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate is commonly used to oxidize 7-hydroxymethyl-pheophytin b to this compound.

Major Products:

Oxidation: The major product of oxidation is this compound itself.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : Pheophytin B is utilized as a model compound in studies related to photosynthetic systems. It helps researchers understand the light-harvesting mechanisms in green photosynthetic bacteria and the electron transfer processes within these systems.

- Electron Transfer Studies : The compound is pivotal in investigating reaction mechanisms, particularly in the context of Photosystem II, where it participates in the initial steps of electron transport during photosynthesis.

Biology

- Chlorophyll Breakdown : this compound is crucial for studying chlorophyll degradation during leaf senescence. This process is significant for understanding plant aging and nutrient recycling .

- Photosynthesis Research : It aids in elucidating the electron transfer pathways in Photosystem II, contributing to a deeper understanding of photosynthetic efficiency and energy conversion .

Medicine

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects, suggesting potential applications in dental treatments and other medical fields.

- Antioxidant Activity : The compound has been studied for its antioxidant properties, which may contribute to developing new therapeutic agents against oxidative stress-related diseases.

Industry

- Food Quality Assessment : In the food industry, this compound is used to evaluate the sensory quality of green tea and other products based on their chlorophyll content. Its presence can indicate freshness and quality in food items like olive oil .

Pigment Analysis in Olive Oil

A study conducted on extra-virgin olive oils from Tuscany quantified pigments, including this compound. The research highlighted how environmental factors influenced pigment concentration across different harvest years. This analysis utilized near ultraviolet-visible absorption spectra to assess quality variations linked to climate conditions .

Photosynthesis Efficiency Studies

In experiments involving chloroplasts from various plant species, this compound was integral in assessing the efficiency of Photosystem II under different light conditions. Results indicated that variations in this compound concentrations could significantly affect photosynthetic efficiency and overall plant health during senescence .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model for electron transfer studies | Essential for understanding reaction mechanisms in Photosystem II |

| Biology | Role in chlorophyll breakdown | Crucial for insights into plant senescence processes |

| Medicine | Antimicrobial properties | Potential use in dental applications; antioxidant effects noted |

| Industry | Food quality evaluation | Used to assess freshness and quality in green tea and olive oil |

Mecanismo De Acción

Pheophytin b acts as the first electron carrier intermediate in the electron transfer pathway of Photosystem II. When Photosystem II absorbs light, the reaction center P680 becomes excited and transfers an electron to this compound, converting it into a negatively charged radical. This electron is then passed to a quinone, continuing the electron transfer chain. This process is essential for the conversion of light energy into chemical energy during photosynthesis .

Comparación Con Compuestos Similares

Pheophytin a: Similar to pheophytin b but derived from chlorophyll a.

Chlorophyll a and b: These are the parent compounds from which pheophytin a and b are derived.

Uniqueness of this compound: this compound is unique due to its specific role in the electron transfer pathway of Photosystem II and its selective reduction and oxidation processes during synthesis. Its distinct chemical structure, lacking a central magnesium ion, differentiates it from chlorophyll a and b .

Actividad Biológica

Pheophytin b is a chlorophyll derivative that plays a significant role in various biological activities, particularly in antioxidant and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

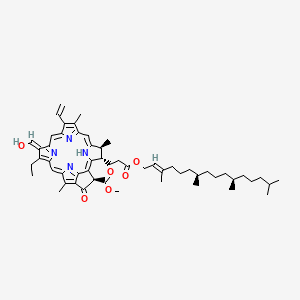

Structure and Properties

This compound is a chlorophyll derivative characterized by the absence of the central magnesium ion, replaced by two hydrogen atoms. Its structure contributes to its unique properties, making it an essential compound in photosynthesis and various biological processes.

Antioxidant Activity

Mechanism of Action

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals. Research indicates that it can prevent oxidative stress by neutralizing reactive oxygen species (ROS) and protecting cellular components from damage.

Research Findings

- A study demonstrated that this compound showed significant scavenging activity against peroxyl radicals, which are known to cause lipid peroxidation and DNA damage .

- Another investigation highlighted its effectiveness in reducing oxidative DNA damage, showcasing its potential as a protective agent in various biological systems .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various pathogens, making it a candidate for use in food preservation and medical applications.

Research Findings

- In vitro studies revealed that this compound inhibited the growth of several bacteria, including Escherichia coli and Staphylococcus aureus. This suggests its potential application as a natural antimicrobial agent in food products .

- The compound's ability to disrupt bacterial cell membranes has been proposed as a mechanism for its antimicrobial effects .

Case Studies

Case Study 1: Antioxidant Efficacy in Food Products

A study evaluated the antioxidant capacity of this compound when incorporated into food products. Results indicated that foods enriched with this compound exhibited lower levels of lipid oxidation compared to control samples. This suggests its practical application in enhancing the shelf life of food items .

Case Study 2: Antimicrobial Application

In another study, this compound was tested for its effectiveness in preserving fresh produce. The results showed a significant reduction in microbial load on treated vegetables, demonstrating its potential as a natural preservative .

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Scavenges free radicals |

| Antimicrobial | Moderate | Disrupts bacterial cell membranes |

| Anti-inflammatory | Moderate | Reduces inflammation markers |

Propiedades

IUPAC Name |

methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVFDCTXPYHACR-KMFDAVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C/O)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-18-0 | |

| Record name | EINECS 221-565-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S[3α(2E,7S*,11S*),4β,21β-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHEOPHYTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9SZL3T3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.